rac Terpinen-4-ol-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

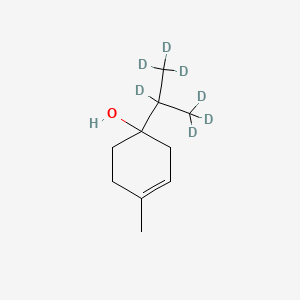

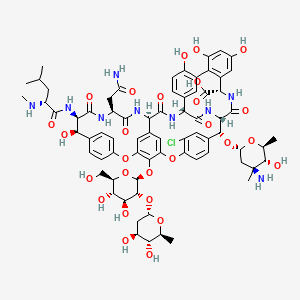

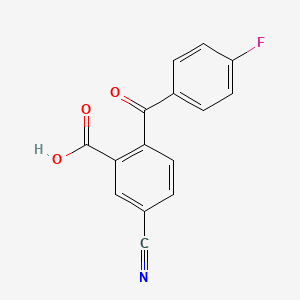

“rac Terpinen-4-ol-d7” is an isotope labelled version of rac Terpinen-4-ol . It is a chiral starting material for hydroxylation and epoxidation reactions . Terpinen-4-ol is one of the primary active ingredients of tea tree oil and is found in a variety of aromatic plants . It is used as an anti-inflammatory and antioxidant agent .

Molecular Structure Analysis

The molecular formula of “rac Terpinen-4-ol-d7” is C10H11D7O, and its molecular weight is 161.29 .

Chemical Reactions Analysis

Terpinen-4-ol has been reported to have anti-inflammatory effects . It has been evaluated through in-vitro procedures including blocking of protein denaturation and human RBC membrane stabilization .

Aplicaciones Científicas De Investigación

Therapeutic and Biological Properties

Terpinen-4-ol, primarily found in tea tree oil, exhibits a wide array of biological activities. It has shown significant growth inhibition in various cancer cell lines, including colorectal, pancreatic, prostate, and gastric cancers. The compound induces apoptosis (cell death) in human nonsmall cell lung cancer cells through the mitochondrial apoptotic pathway, suggesting its potential as an anticancer drug (Shapira et al., 2016), (Wu et al., 2011). Furthermore, it has been found to change intracellular Ca2+ handling in the heart, which may have implications for its use in treating certain cardiovascular conditions (Gondim et al., 2017).

Antimicrobial Applications

Terpinen-4-ol has demonstrated broad-spectrum antimicrobial activity. It has been found to disrupt bacterial cell walls and membranes, leading to bacterial death. This attribute makes terpinen-4-ol a candidate for use as a natural antibacterial agent in various applications (Huang et al., 2020), (Cordeiro et al., 2020). Its effectiveness against biofilms, particularly those formed by Staphylococcus aureus and Pseudomonas aeruginosa, further underscores its potential in combating infections resistant to conventional treatments (Bose et al., 2020).

Cosmetic and Dermatological Applications

In the cosmetic industry, terpinen-4-ol is appreciated for its pleasant odor and is used in perfumes, cosmetics, and aromatic scents. It also finds application in enhancing skin penetration of various substances, adding to its value in topical dermal preparations (Khaleel et al., 2018), (Cal et al., 2005). Its antibacterial properties also contribute to its use in skin care products to treat or prevent bacterial infections.

Industrial and Food Applications

Terpinen-4-ol's incorporation into lipid nanoparticles and its interaction with β-cyclodextrin indicate its potential in enhancing the stability and effectiveness of food preservatives and industrial applications (Sun et al., 2012), (Yang et al., 2015). Moreover, its role in enhancing the quality of stored food products, like strawberries, by regulating key biochemical pathways, is an area of growing interest in postharvest biology and technology (Li et al., 2021).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UNAVHCQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Terpinen-4-ol-d7 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)